N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide
Description
This compound belongs to the acetamide class of heterocyclic derivatives, characterized by a fused furo[3,4-d]pyrimidine core substituted with a 3-methylphenyl group at position 4 and a 2,4-dimethoxyphenyl acetamide moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-13-5-4-6-14(9-13)21-20-17(12-32-22(20)28)26(23(29)25-21)11-19(27)24-16-8-7-15(30-2)10-18(16)31-3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUYFJAROBJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
- CAS Number : 67041-18-3
The compound exhibits its biological activity primarily through inhibition of key enzymes involved in various metabolic pathways. Notably, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
Enzyme Inhibition
Research indicates that this compound shows significant inhibitory activity against AChE and BChE. The IC50 values for these enzymes suggest potent inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
These values indicate that the compound can effectively inhibit these enzymes at relatively low concentrations.
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | 59 |
The results suggest that the compound induces apoptosis in cancer cells by increasing the number of apoptotic cells and activating caspases.
Study on Apoptotic Activity
A study focusing on the apoptotic effects of the compound revealed significant morphological changes in treated cell lines. The translocation of phosphatidylserine to the outer leaflet of the cell membrane was observed, indicating early stages of apoptosis. The increase in caspase activity further confirms the compound's role in promoting programmed cell death.
Metabolic Stability
Another aspect investigated was the metabolic stability of this compound. It was found to maintain stability in the presence of human liver microsomes and NADPH, suggesting a favorable pharmacokinetic profile.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s furo[3,4-d]pyrimidine core distinguishes it from other fused pyrimidine derivatives:
*Estimated based on structural similarity to .
Key Observations :
- Core Heterocycle: The furopyrimidine core (target compound) is less aromatic than thienopyrimidine () but more rigid than triazolopyrimidine (). This may influence binding affinity and metabolic stability.
- Substituents: The 2,4-dimethoxyphenyl group enhances solubility compared to halogenated (e.g., 2,5-difluorophenyl in ) or chlorinated () analogs.
Pharmacological and Physicochemical Properties
Implications :
- The target compound’s higher H-bond acceptor count (6 vs. 4–5 in analogs) may improve solubility but reduce membrane permeability.
- Methoxy groups lower LogP compared to halogenated analogs (), suggesting better aqueous compatibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
